N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
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Overview
Description
N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide typically involves the bromination of 1-methyl-1H-1,3-benzodiazole followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acylation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include N-(5-azido-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide, N-(5-thiocyanato-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide, and N-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include N-(5-hydro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide.
Scientific Research Applications
N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or inflammation.
Pathways Involved: It may inhibit key pathways such as DNA synthesis or protein synthesis in microbial cells, leading to their death
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- N-(5-iodo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
Uniqueness
N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .
Properties
CAS No. |
2648962-38-1 |
---|---|
Molecular Formula |
C10H10BrN3O |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
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